molecular formula C17H18N2O2 B2884664 5-Methyl-2-phenyl-5-(p-tolylamino)isoxazolidin-3-one CAS No. 371166-48-2

5-Methyl-2-phenyl-5-(p-tolylamino)isoxazolidin-3-one

Cat. No.: B2884664
CAS No.: 371166-48-2
M. Wt: 282.343
InChI Key: YWLYUAXPTMVWAP-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-5-(p-tolylamino)isoxazolidin-3-one is a heterocyclic compound with the molecular formula C17H18N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-5-(p-tolylamino)isoxazolidin-3-one typically involves the reaction of diketene with N-substituted hydroxylamines. The direction of the reaction depends on the nature of the substituent on the nitrogen atom. For instance, with benzyl- and arylhydroxylamines, the reaction products are 5-hydroxy-5-methylisoxazolidin-3-ones .

Industrial Production Methods

the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-5-(p-tolylamino)isoxazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazolidinones, amine derivatives, and oxidized compounds .

Scientific Research Applications

5-Methyl-2-phenyl-5-(p-tolylamino)isoxazolidin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-5-(p-tolylamino)isoxazolidin-3-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-phenyl-5-(p-tolylamino)isoxazolidin-3-one is unique due to its specific substitution pattern and the presence of both phenyl and p-tolylamino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methyl-5-(4-methylanilino)-2-phenyl-1,2-oxazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-8-10-14(11-9-13)18-17(2)12-16(20)19(21-17)15-6-4-3-5-7-15/h3-11,18H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLYUAXPTMVWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2(CC(=O)N(O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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